![molecular formula C18H13N3S B12927520 4-Amino-6-[2-naphthylthio]quinazoline CAS No. 52979-15-4](/img/structure/B12927520.png)
4-Amino-6-[2-naphthylthio]quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-6-[2-naphthylthio]quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinazoline core with an amino group at the 4-position and a naphthylthio group at the 6-position, making it a unique and interesting molecule for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-[2-naphthylthio]quinazoline typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through various methods, including the cyclization of anthranilic acid derivatives with formamide or the condensation of 2-aminobenzonitrile with formamide.
Introduction of the Amino Group: The amino group at the 4-position can be introduced through nucleophilic substitution reactions using appropriate amines.
Attachment of the Naphthylthio Group: The naphthylthio group can be introduced via a thiolation reaction, where a naphthylthiol is reacted with the quinazoline core under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Common industrial methods include:
Batch Processing: Utilizing large-scale reactors to carry out the synthesis in multiple steps.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
4-Amino-6-[2-naphthylthio]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and naphthylthio groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides or acyl chlorides, and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted quinazoline derivatives with new functional groups.
科学的研究の応用
4-Amino-6-[2-naphthylthio]quinazoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
類似化合物との比較
Similar Compounds
4-Aminoquinazoline: Lacks the naphthylthio group and has different biological activities.
6-Thioquinazoline: Lacks the amino group and has distinct chemical properties.
2-Naphthylthioquinazoline: Similar structure but with variations in functional groups.
Uniqueness
4-Amino-6-[2-naphthylthio]quinazoline is unique due to the presence of both the amino and naphthylthio groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and makes it a valuable compound for scientific research.
特性
| 52979-15-4 | |
分子式 |
C18H13N3S |
分子量 |
303.4 g/mol |
IUPAC名 |
6-naphthalen-2-ylsulfanylquinazolin-4-amine |
InChI |
InChI=1S/C18H13N3S/c19-18-16-10-15(7-8-17(16)20-11-21-18)22-14-6-5-12-3-1-2-4-13(12)9-14/h1-11H,(H2,19,20,21) |
InChIキー |
KFJVAFVCJWGTOS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)SC3=CC4=C(C=C3)N=CN=C4N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


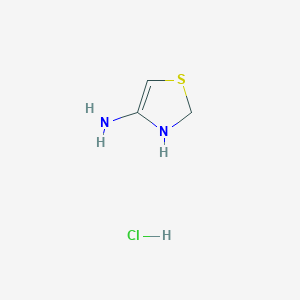
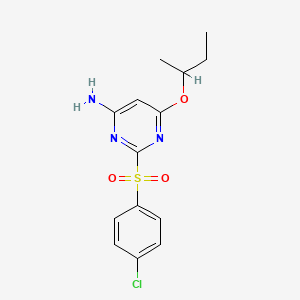

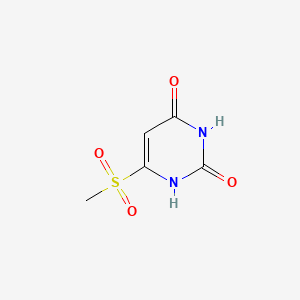
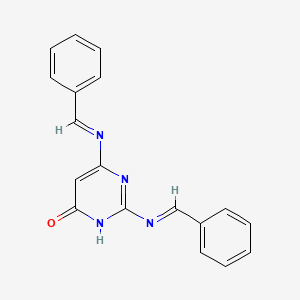
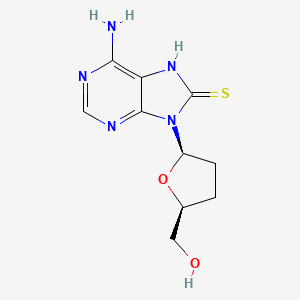
![4-[(Pyrimidin-2-yl)amino]benzamide](/img/no-structure.png)





